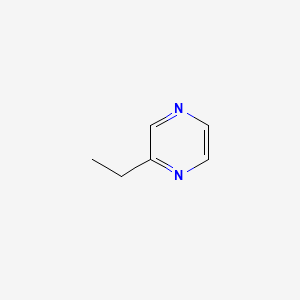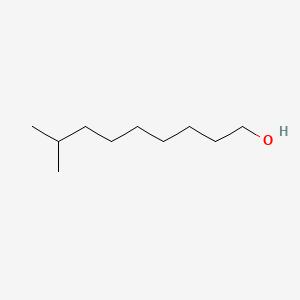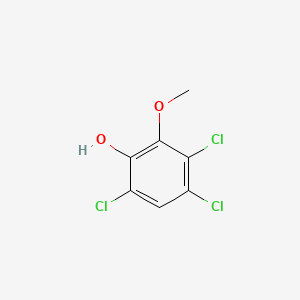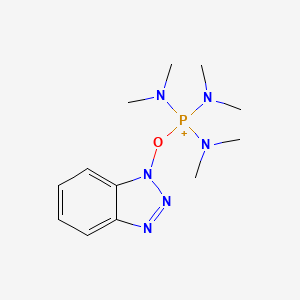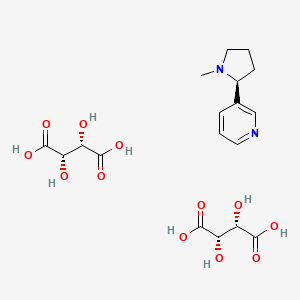
Nicotine, tartrate (1:2), (-)-l-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotine tartrate appears as a reddish white crystalline solid. Combustible. Toxic by inhalation (dust, etc.) and may be toxic by skin absorption. Produces toxic oxides of nitrogen during combustion.
Wissenschaftliche Forschungsanwendungen
1. Reproductive System Impact
Nicotine tartrate has been studied for its effects on the female reproductive system. Research using albino rats showed that nicotine tartrate injections can alter the estrous cycle and induce histological changes in the reproductive organs, such as atretic follicles. However, these effects could be reversed with certain treatments (Bhuvaneswari & Elango, 2015).
2. Impact on Nervous System and Behavior
Studies have investigated the effects of nicotine tartrate on the nervous system and behavior. For instance, nicotine tartrate's influence on the ventral tegmental area in the brain has been explored, highlighting its role in reward mechanisms and the activation of dopamine receptors (Ivanová & Greenshaw, 1997).
3. Respiratory System Research
Nicotine tartrate has been used to examine its effects on the respiratory system. Research shows that long-term exposure to nicotine tartrate can dampen airway hyperreactivity induced by certain agents, suggesting its impact on airway responses and potential interaction with bacterial infections in the respiratory system (Xu & Cardell, 2017).
4. Neuroscience and Cognitive Function
Nicotine tartrate's effects on cognitive function and neurobiology have been explored in various studies. It has been shown to have differential impacts on various hippocampal cell types, indicating its complex interactions within the brain and potential implications for neurological conditions (Reece & Schwartzkroin, 1991).
5. Application in Drug Development and Toxicity Studies
The development of nicotine derivatives, like nicotine tartrate, for potential use in various products, including tobacco, has been researched. Studies have focused on understanding its structural properties, toxicity, and applications in product formulation (Ji et al., 2018).
Eigenschaften
CAS-Nummer |
1421-32-5 |
|---|---|
Produktname |
Nicotine, tartrate (1:2), (-)-l- |
Molekularformel |
C10H14N2. 2C4H6O6 C18H26N2O12 |
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2.2C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t10-;2*1-,2-/m000/s1 |
InChI-Schlüssel |
RFEJUZJILGIRHQ-CFKFXVHZSA-N |
Isomerische SMILES |
CN1CCC[C@H]1C2=CN=CC=C2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Color/Form |
White plates |
melting_point |
89 °C 90 °C |
Andere CAS-Nummern |
65-31-6 |
Physikalische Beschreibung |
WHITE FLAKES. |
Piktogramme |
Acute Toxic; Environmental Hazard |
Löslichkeit |
All salts are soluble in water, alcohol, and ether /Nicotine salts/ Solubility in water: very good |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



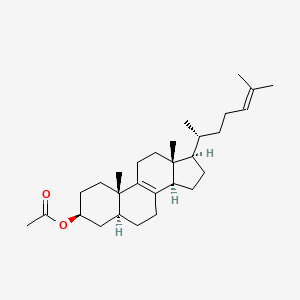
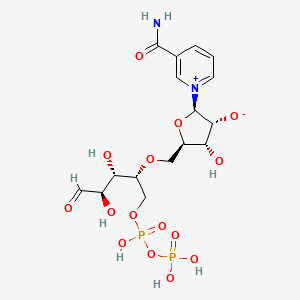
![4-[2-[[2-(3-Aminopropanoylamino)-1-(3,4,5-trihydroxyphenyl)ethyl]amino]phenyl]-2-iminobutanoic acid](/img/structure/B1221493.png)
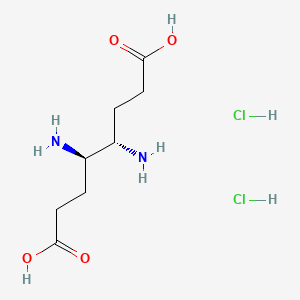
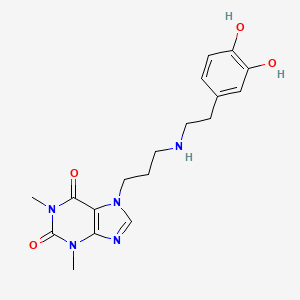
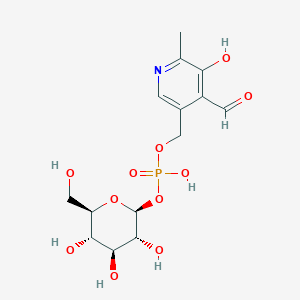
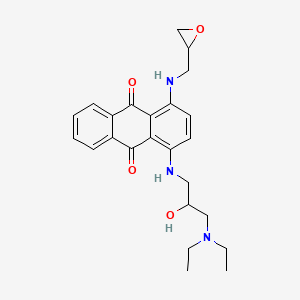
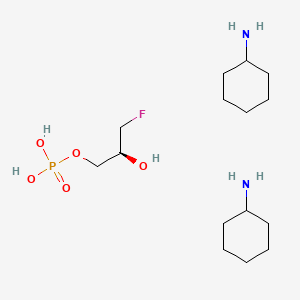
![N-methyl-3-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine](/img/structure/B1221502.png)

